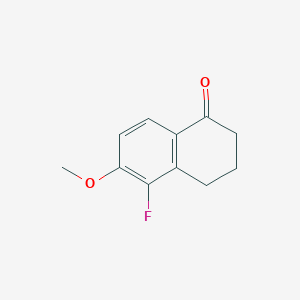

5-Fluoro-6-methoxy-1-tetralone

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYXPBSKGLCFOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CCC2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 6 Methoxy 1 Tetralone and Analogues

Direct Fluorination Strategies

Direct fluorination of an existing tetralone framework offers an atom-economical approach to 5-Fluoro-6-methoxy-1-tetralone. However, achieving the desired regioselectivity on the electron-rich aromatic ring, which is influenced by both a methoxy (B1213986) and a carbonyl group, is a significant hurdle.

Electrophilic Fluorination with O-F Bond Reagents

Electrophilic fluorinating agents containing a reactive oxygen-fluorine (O-F) bond have been developed, though they have largely been superseded by modern N-F reagents due to safety and handling concerns. Historically, reagents such as trifluoromethyl hypofluorite (B1221730) (CF3OF) and acetyl hypofluorite (CH3COOF) were employed for the fluorination of electron-rich aromatic compounds. The mechanism involves the attack of the aromatic ring on the electrophilic fluorine atom. However, these reagents are highly reactive and often exhibit poor regioselectivity, leading to mixtures of isomers. Their application to a substrate like 6-methoxy-1-tetralone (B92454) would likely result in a complex product distribution, making isolation of the desired 5-fluoro isomer challenging.

Modern electrophilic fluorination predominantly utilizes reagents with a nitrogen-fluorine (N-F) bond due to their enhanced stability, safety, and often improved selectivity. whiterose.ac.uk Reagents such as Selectfluor® (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS) are now the industry standard. whiterose.ac.uk These reagents are crystalline solids that are easier to handle than their gaseous O-F counterparts. whiterose.ac.uk

The general mechanism for electrophilic aromatic fluorination with an N-F reagent involves the attack of the electron-rich aromatic ring of the tetralone on the electrophilic fluorine atom of the reagent. This proceeds through a Wheland intermediate, which then loses a proton to restore aromaticity.

Regioselective Fluorination Techniques for Tetralone Systems

Achieving regioselectivity in the direct fluorination of 6-methoxy-1-tetralone is governed by the directing effects of the existing substituents. The methoxy group (-OCH3) at the 6-position is a powerful activating group and an ortho, para-director. organicreactions.orgchemistry.coach This means it preferentially directs incoming electrophiles to the 5 and 7 positions. Conversely, the carbonyl group of the tetralone is a deactivating group and a meta-director, which would direct an incoming electrophile to the 5 and 7 positions relative to its own position on the ring. organicreactions.org

In the case of 6-methoxy-1-tetralone, both the activating methoxy group and the deactivating carbonyl group direct electrophilic substitution to the 5- and 7-positions. The stronger activating effect of the methoxy group is expected to dominate, making the 5- and 7-positions the most likely sites of fluorination. Achieving selective fluorination at the 5-position over the 7-position is a significant challenge and often results in the formation of a mixture of isomers. The precise ratio of these isomers can be influenced by the choice of fluorinating agent, solvent, and reaction temperature.

| Reagent | Substrate | Product(s) | Comments |

| Selectfluor® | Aromatic Ketones | Mixture of ortho and para isomers | Regioselectivity is highly dependent on other substituents and reaction conditions. |

| NFSI | Aromatic Ketones | Mixture of ortho and para isomers | Often used in transition-metal-catalyzed C-H activation/fluorination. |

Multistep Synthesis from Precursors

A more controlled, albeit longer, approach to 5-Fluoro-6-methoxy-1-tetralone involves the synthesis of a key intermediate followed by the introduction of the fluorine atom. This strategy allows for greater control over the final structure.

Synthesis of 6-Methoxy-1-tetralone as a Key Intermediate

6-Methoxy-1-tetralone is a well-established chemical intermediate and its synthesis has been extensively studied. A common and efficient method for its preparation is through an intramolecular Friedel-Crafts acylation of 4-(3-methoxyphenyl)butanoic acid or its corresponding acid chloride.

Another documented procedure utilizes Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) to promote the cyclization of methyl 4-(3-methoxyphenyl)butanoate, affording 6-methoxy-1-tetralone in high yield. stackexchange.com

| Starting Material | Reagents | Product | Yield |

| Anisole (B1667542) and Acylating Agent | Lewis Acid (e.g., AlCl3) | 6-Methoxy-1-tetralone | High |

| Methyl 4-(3-methoxyphenyl)butanoate | Eaton's Reagent | 6-Methoxy-1-tetralone | 91% stackexchange.com |

Introduction of Fluorine and Other Functional Groups

With the 6-methoxy-1-tetralone core synthesized, the next step is the introduction of the fluorine atom at the 5-position. As discussed in the direct fluorination section, achieving this regioselectivity can be challenging. An alternative to direct fluorination is a multistep sequence involving the introduction of a directing group or the use of a pre-fluorinated starting material.

The introduction of other functional groups onto the tetralone ring can also be achieved through various established organic transformations, allowing for the synthesis of a diverse range of analogues.

Asymmetric Synthesis and Enantioselective Approaches

The development of asymmetric methods to synthesize enantiomerically enriched 5-Fluoro-6-methoxy-1-tetralone is of significant interest, particularly for applications in medicinal chemistry where stereochemistry can be crucial for biological activity.

One approach involves the enantioselective fluorination of the enolate or enol ether of 6-methoxy-1-tetralone. This would introduce a fluorine atom at the α-position (the 2-position), not the desired 5-position on the aromatic ring. However, this highlights a common strategy in asymmetric fluorination. Catalytic enantioselective fluorination of ketones is an active area of research, with chiral catalysts based on transition metals (e.g., palladium, nickel) and organocatalysts (e.g., cinchona alkaloids, proline derivatives) being developed. nih.govacgpubs.org

For the asymmetric fluorination of the aromatic ring, the development of chiral fluorinating agents or chiral catalysts that can differentiate between the enantiotopic positions of the aromatic ring is required. Asymmetric dearomative fluorination of naphthols using a dicarboxylate phase-transfer catalyst with Selectfluor has been reported, yielding fluoronaphthalenone derivatives with high enantioselectivity. nih.gov While this is not a direct analogue, it demonstrates the feasibility of catalytic asymmetric fluorination on naphthalene-like systems.

Another potential strategy involves the asymmetric synthesis of a chiral precursor that already contains the desired stereocenter, followed by the introduction of the fluorine atom. For example, an asymmetric Friedel-Crafts reaction could be employed to construct the chiral tetralone ring system, which could then be subjected to fluorination.

| Catalyst Type | Substrate Type | Fluorinating Agent | Enantioselectivity |

| Chiral Palladium Complex | β-Ketoesters | NFSI | Up to 94% ee nih.gov |

| Cinchona Alkaloid Derivatives | 2-Methyl-1-tetralone enolates | Selectfluor® | Up to 61% ee nih.gov |

| Dicarboxylate Phase-Transfer Catalyst | 2-Naphthols | Selectfluor® | Highly enantioselective nih.gov |

Enantioselective Catalysis for Alkylation of Tetralone Derivatives

The introduction of alkyl groups at specific positions on the tetralone core with control over stereochemistry is a critical step in the synthesis of many biologically active molecules. Enantioselective catalysis provides a powerful tool to achieve this, creating chiral centers with high fidelity. Phase-transfer catalysis, employing chiral catalysts derived from natural products like cinchona alkaloids, has been effectively used for the asymmetric alkylation of tetralone derivatives.

In a notable study, the enantioselective alkylation of 1-methyl-7-methoxy-2-tetralone, an analogue of the target compound, was achieved using a variety of cinchona alkaloid-derived catalysts. d-nb.infonih.gov The reaction of the tetralone with 1,5-dibromopentane (B145557) in a two-phase system (toluene and 50% aqueous NaOH) was investigated. The choice of catalyst was found to be crucial for both yield and enantioselectivity. It was discovered that catalysts bearing electron-withdrawing groups on the benzyl (B1604629) moiety generally favored the enantioselective reaction. nih.gov For instance, the catalyst N-(p-trifluoromethylbenzyl)cinchonidinium bromide (C7) provided the alkylated product with a significant enantiomeric ratio. d-nb.infonih.gov

Optimization of the reaction conditions, including the solvent and the amount of base, led to practical and effective synthesis of the desired chiral intermediate. d-nb.info The proposed mechanism suggests a π-stacking interaction between the enolate of the tetralone and the benzyl moiety of the catalyst, which shields one face of the nucleophile, directing the alkylating agent to the opposite side and thus controlling the stereochemical outcome. d-nb.info

| Catalyst | Substituent on Benzyl Group | Yield (%) | Enantiomeric Ratio (R:S) |

|---|---|---|---|

| C1 | H | 60.1 | 55:45 |

| C5 | p-Cl | 72.5 | 67:33 |

| C6 | p-F | 75.3 | 65:35 |

| C7 | p-CF3 | 78.2 | 83:17 |

| C9 | 3,4-di-Cl | 70.5 | 68:32 |

Stereoselective Fluorination Methods

The introduction of a fluorine atom into a molecule can significantly alter its physical, chemical, and biological properties. Developing stereoselective methods to create fluorine-containing chiral centers is therefore of great interest. For tetralone derivatives, electrophilic fluorination using chiral catalysts has emerged as a viable strategy.

The enantioselective electrophilic fluorination of α-aryl-tetralones can be promoted by combinations of cinchona alkaloids and an electrophilic fluorine source, such as Selectfluor (N-chloromethyl-N'-fluorotriethylenediamine bis(tetrafluoroborate)). researchgate.netua.es This approach facilitates the synthesis of 2-fluoro-2-aryl-1-tetralones with high yields and moderate to good enantioselectivity. researchgate.netua.es The reaction's success hinges on the formation of a chiral complex that directs the fluorinating agent to one face of the enolate intermediate.

The development of catalytic, enantioselective fluorination methods is crucial as there is a scarcity of chiral organofluorine compounds from natural sources. researchgate.net Various catalytic systems have been explored, including those based on Lewis acids, organocatalysis, and transition metals, to address this challenge. researchgate.net For α-substituted cyclic ketones like tetralones, these methods can generate stable quaternary fluorine-containing stereocenters, preventing potential epimerization that can occur at α-positions with an enolizable hydrogen. ua.es

| Aryl Group | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| Phenyl | >98 | 68 |

| 4-Methoxyphenyl | >98 | 74 |

| 4-Chlorophenyl | >98 | 70 |

| 4-Nitrophenyl | 95 | 65 |

| 2-Naphthyl | 94 | 72 |

Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers a diverse and powerful platform for the synthesis of complex organic molecules, including fluorinated tetralones. Palladium-catalyzed reactions, in particular, are widely used for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions for Fluorinated Tetralones

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are cornerstone methods for the synthesis of biaryls and other conjugated systems. organic-chemistry.orgrsc.org These reactions can be adapted for the synthesis of fluorinated tetralones by coupling a suitably functionalized tetralone precursor with a fluorinated coupling partner. For instance, a bromo-tetralone could be coupled with a fluorinated arylboronic acid or organostannane.

The Mizoroki-Heck reaction, another palladium-catalyzed process, allows for the coupling of aryl or vinyl halides with alkenes. mdpi.com This method can be employed to introduce fluorinated moieties into organic molecules. For example, the reaction of an aryl halide with a fluorinated alkene can produce a variety of fluorinated styrene (B11656) derivatives. mdpi.com While direct examples for the synthesis of 5-Fluoro-6-methoxy-1-tetralone using these methods are specific to particular research pathways, the general applicability of these reactions is well-established. The key challenge often lies in the activation of the C-F bond, which is typically strong. However, methods involving the oxidative addition of a C-F bond to a palladium(0) center have been developed, enabling the cross-coupling of perfluoro organic compounds. mdpi.com

Oxidative Approaches to α-Tetralones

The α-tetralone core structure can be synthesized through the oxidation of the corresponding tetrahydronaphthalene precursor. This benzylic oxidation is a direct and often high-yielding approach. Various oxidizing agents have been employed for this transformation, including potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org

A particularly efficient method involves the use of DDQ in refluxing aqueous acetic acid. acs.org This approach offers high regioselectivity for the benzylic position, converting functionalized tetrahydronaphthalenes into the corresponding α-tetralones in excellent yields, often exceeding 90%. acs.org This strategy is advantageous as it proceeds under relatively mild conditions and is tolerant of various functional groups that may be present on the aromatic ring, such as fluoro and methoxy substituents, making it a highly relevant route for the synthesis of 5-Fluoro-6-methoxy-1-tetralone from its tetrahydronaphthalene analogue.

| Substrate (Tetrahydronaphthalene derivative) | Product (α-Tetralone derivative) | Yield (%) |

|---|---|---|

| 1-Phenyl-1,2,3,4-tetrahydronaphthalene | 4-Phenyl-3,4-dihydronaphthalen-1(2H)-one | 98 |

| 1-(4-Chlorophenyl)-1,2,3,4-tetrahydronaphthalene | 4-(4-Chlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | 95 |

| 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydronaphthalene | 4-(4-Methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one | 92 |

| 1-(p-Tolyl)-1,2,3,4-tetrahydronaphthalene | 4-(p-Tolyl)-3,4-dihydronaphthalen-1(2H)-one | 96 |

Reaction Mechanisms and Chemical Transformations Involving 5 Fluoro 6 Methoxy 1 Tetralone

Mechanistic Studies of Fluorination Reactions (e.g., Addition-Elimination)

The introduction of a fluorine atom onto a tetralone scaffold, particularly at the α-position to the carbonyl group, is a significant transformation. Mechanistic studies have largely focused on electrophilic fluorination, often employing N-F reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

The fluorination of tetralone enol esters or enolates with Selectfluor is a prominent method. Investigations into the mechanism suggest that the reaction does not proceed through a single electron transfer (SET) pathway. researchgate.net Instead, a pathway consistent with an SN2-type reaction at the fluorine atom of the electrophilic reagent is favored. researchgate.net In this mechanism, the electron-rich enolate attacks the electrophilic fluorine atom of the N-F reagent, leading to the formation of the C-F bond and the displacement of the nitrogen-containing leaving group.

For substrates like glycals, which share the enol ether motif with tetralone enol ethers, detailed mechanistic studies with Selectfluor have shown a stereospecific syn-addition. This addition forms a transient saccharide intermediate which can then anomerize. nih.gov Crucially, the use of radical probes in these studies did not yield any products indicative of a radical process, further supporting a non-SET mechanism. nih.gov

The enantioselective electrophilic fluorination of α-aryl-tetralones has been achieved using combinations of cinchonine-derived alkaloids and Selectfluor. ua.esresearchgate.net This strategy allows for the synthesis of 2-fluoro-2-aryl-1-tetralones with moderate to good enantioselectivity, creating a chiral quaternary center. ua.es The mechanism relies on the formation of a chiral complex that directs the approach of the electrophilic fluorinating agent to one face of the enolate.

| Reaction Type | Reagent | Key Mechanistic Feature | Outcome | Reference |

|---|---|---|---|---|

| Electrophilic Fluorination | Selectfluor | SN2-type reaction at fluorine; non-radical, non-SET pathway | α-Fluorination of the tetralone core | researchgate.netnih.gov |

| Enantioselective Electrophilic Fluorination | Cinchonine / Selectfluor | Formation of a chiral complex directing the fluorinating agent | Enantioenriched 2-fluoro-2-aryl-1-tetralones | ua.esresearchgate.net |

Vilsmeier Reaction on Methoxy-Tetralone Scaffolds

The Vilsmeier-Haack reaction is a formylation method that utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgchem-station.com This reaction is effective on electron-rich aromatic and heteroaromatic compounds. chem-station.comchemistrysteps.com

The mechanism involves two main stages. First, DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. chemistrysteps.comyoutube.com In the second stage, this electrophile is attacked by an electron-rich aromatic ring in an electrophilic aromatic substitution. organic-chemistry.orgnrochemistry.com The resulting iminium intermediate is then hydrolyzed during aqueous work-up to yield the aldehyde product. organic-chemistry.orgchem-station.com

On methoxy-tetralone scaffolds, the aromatic ring is activated by the electron-donating methoxy (B1213986) group, making it susceptible to Vilsmeier formylation. chemistrysteps.com A specific investigation of the Vilsmeier reaction on 6-methoxy-1-tetralone (B92454) revealed that the reaction leads to the formation of 1-chloro-2-formyl-3,4-dihydronaphthalene. ias.ac.in This product arises from the reaction of the ketone's enol or enolate form with the Vilsmeier reagent, followed by dehydration and substitution of the hydroxyl group with a chloride. The proposed mechanism involves initial formylation at the C2 position, followed by conversion of the carbonyl group into a vinyl chloride. ias.ac.in

| Substrate | Reagents | Product | Mechanistic Steps | Reference |

|---|---|---|---|---|

| 6-Methoxy-1-tetralone | DMF / POCl₃ | 1-Chloro-2-formyl-3,4-dihydronaphthalene | 1. Formation of Vilsmeier reagent (chloroiminium ion). 2. Electrophilic attack by the tetralone enolate at C2. 3. Conversion of the C1-carbonyl to a vinyl chloride. | ias.ac.in |

Cyclization and Rearrangement Mechanisms in Tetralone Synthesis

The synthesis of the tetralone core itself relies on key cyclization and, in some cases, rearrangement reactions. A prevalent method for constructing the 6-methoxy-1-tetralone skeleton is the intramolecular Friedel-Crafts acylation. semanticscholar.org This mechanism typically involves the generation of an acylium ion from a suitable carboxylic acid derivative (like an acyl chloride or anhydride) of a phenyl-substituted aliphatic chain, in the presence of a Lewis acid or a strong protic acid. google.com The electron-rich aromatic ring, activated by the methoxy group, then attacks the acylium ion, leading to ring closure. A subsequent rearomatization step yields the bicyclic ketone. semanticscholar.org

For example, the synthesis can begin with the Friedel-Crafts acylation of anisole (B1667542) with succinic anhydride, followed by reduction of the resulting keto acid (e.g., via Clemmensen reduction) to a phenylbutanoic acid derivative. semanticscholar.org The final step is an acid-promoted intramolecular cyclization to form the tetralone ring. semanticscholar.org

Rearrangement reactions can also play a role in the synthesis and transformation of tetralone derivatives. For instance, the transformation of 5-methoxy-1-tetralone (B1585004) to 8-methoxy-1-tetralone has been documented, involving a multi-step sequence that alters the substitution pattern on the aromatic ring. researchgate.net Additionally, semipinacol rearrangements have been utilized in synthetic approaches to the tetralone framework, showcasing the utility of molecular rearrangements in building this important scaffold. semanticscholar.org

Alkylation and Arylation Reaction Mechanisms

Post-synthesis functionalization of the 5-fluoro-6-methoxy-1-tetralone scaffold can be achieved through alkylation and arylation reactions, which can occur at either the α-carbon or the aromatic ring.

α-Arylation: The palladium-catalyzed α-arylation of ketones is a powerful C-C bond-forming reaction. For α-fluorotetralones, this transformation has been achieved enantioselectively. nih.gov The mechanism generally proceeds through the formation of a palladium(0) catalyst, which undergoes oxidative addition with an aryl halide. Concurrently, a base deprotonates the α-fluorotetralone to form an enolate. This enolate then acts as a nucleophile in a transmetalation-like step (or direct attack on the palladium(II) complex), followed by reductive elimination to form the α-arylated product and regenerate the palladium(0) catalyst. nih.gov

Arylation of the Aromatic Ring: Direct arylation of the aromatic C-H bonds of the tetralone ring is also possible. For instance, 1-tetralone (B52770) can be arylated at the C8 position using a ruthenium(II) catalyst with phenyl boronic acid esters. wikipedia.orgchemicalbook.com This reaction proceeds via a C-H activation mechanism, where the catalyst coordinates to the molecule and facilitates the cleavage of the C-H bond and subsequent coupling with the arylating agent. The directing effect of the carbonyl group often favors functionalization at the C8 position.

Alkylation: The alkylation of methoxy-tetralones, such as the isopropylation of 5-methoxy-1-tetralone, can be achieved under Friedel-Crafts conditions, for example, using isopropanol (B130326) and polyphosphoric acid (PPA). researchgate.net The mechanism involves the protonation of the alcohol by the strong acid to form a good leaving group (water), leading to the formation of an isopropyl cation. This electrophile is then attacked by the electron-rich aromatic ring to form the alkylated product. researchgate.net

| Reaction | Position | Catalyst/Reagent | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| α-Arylation | C2 | Palladium Complex / Base | Catalytic cycle involving oxidative addition, enolate formation, and reductive elimination. | nih.gov |

| C-H Arylation | C8 | Ruthenium(II) Complex | Carbonyl-directed C-H bond activation. | wikipedia.orgchemicalbook.com |

| Alkylation | Aromatic Ring | Alcohol / PPA | Electrophilic aromatic substitution with a carbocation generated in situ. | researchgate.net |

Derivatives and Structural Modifications of the 5 Fluoro 6 Methoxy 1 Tetralone Scaffold

Synthesis and Characterization of Polyfluorinated Tetralone Analogues

The introduction of multiple fluorine atoms into organic molecules can significantly alter their properties, including metabolic stability and binding affinity to biological targets. While the synthesis of various fluorinated nitrogen heterocycles is a subject of considerable research, specific studies detailing the synthesis and characterization of polyfluorinated analogues derived directly from 5-fluoro-6-methoxy-1-tetralone are not extensively documented in publicly available literature.

General strategies for the synthesis of polyfluorinated aromatic compounds often involve nucleophilic aromatic substitution (SNAr) reactions on highly fluorinated precursors. For instance, the regioselective sequential SNAr reactions of pentafluoropyridine with various nucleophiles are a common method for producing polyfluorinated heterocyclic compounds ekb.eg. Such methodologies could theoretically be adapted to introduce further fluorine substituents onto the aromatic ring of the tetralone scaffold, or to synthesize fluorinated precursors for the construction of the tetralone ring system itself.

The characterization of such polyfluorinated analogues would typically involve a combination of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and particularly 19F NMR are crucial for confirming the number and position of fluorine atoms.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the incorporation of additional fluorine atoms.

Infrared (IR) Spectroscopy: To identify characteristic functional groups within the molecule.

Without specific research on polyfluorinated 5-fluoro-6-methoxy-1-tetralone, a detailed data table of such compounds cannot be provided at this time.

Tetralone-Based Chalcone Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a well-studied class of compounds. The synthesis of chalcone derivatives from tetralone precursors is commonly achieved through the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of a substituted tetralone with an aromatic aldehyde.

While specific examples starting from 5-fluoro-6-methoxy-1-tetralone are not readily found in the surveyed literature, the synthesis of chalcones from structurally related methoxy-tetralones is well-documented. For instance, various methoxy-substituted tetralone-based chalcone derivatives have been synthesized and characterized.

General Synthetic Scheme for Tetralone-Based Chalcones:

Table 1: Examples of Synthesized Tetralone-Based Chalcone Derivatives and their Characterization Data

| Compound Name | Starting Tetralone | Starting Aldehyde | Characterization Highlights |

| (2E)-2-(4-methoxybenzylidene)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | 6-methoxy-1-tetralone (B92454) | 4-methoxybenzaldehyde | 1H NMR, 13C NMR, Mass Spectrometry |

| (2E)-2-(3,4-dimethoxybenzylidene)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | 6-methoxy-1-tetralone | 3,4-dimethoxybenzaldehyde | 1H NMR, 13C NMR, Mass Spectrometry |

| (2E)-2-(4-chlorobenzylidene)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | 6-methoxy-1-tetralone | 4-chlorobenzaldehyde | 1H NMR, 13C NMR, Mass Spectrometry |

Development of Heterocyclic Systems Fused with Tetralones

The fusion of heterocyclic rings to the tetralone scaffold can lead to the formation of novel polycyclic systems with unique three-dimensional structures. The synthesis of such fused systems can be approached through various cyclization strategies, often involving the functional groups of the tetralone core.

While the direct fusion of heterocyclic systems onto 5-fluoro-6-methoxy-1-tetralone is not extensively reported, the synthesis of fused heterocycles is a broad and active area of chemical research. Methodologies for constructing fused nitrogen, oxygen, and sulfur-containing heterocycles are well-established.

Potential Synthetic Strategies for Fused Heterocyclic Tetralones:

Nitrogen Heterocycles: Condensation reactions between the ketone of the tetralone and bifunctional nitrogen nucleophiles (e.g., hydrazines, ureas) can lead to the formation of fused pyrazoles, pyridazines, or pyrimidines.

Oxygen Heterocycles: Reactions involving the enolate of the tetralone with suitable electrophiles, followed by intramolecular cyclization, could yield fused furans or pyrans.

Sulfur Heterocycles: Thienotetralones could potentially be synthesized through multi-step sequences involving the introduction of sulfur-containing functional groups onto the tetralone ring, followed by cyclization.

The lack of specific examples in the literature for 5-fluoro-6-methoxy-1-tetralone prevents the creation of a detailed data table for this subsection.

Hybrid Molecules and Conjugates Incorporating the Fluorotetralone Moiety

The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic activities. The 5-fluoro-6-methoxy-1-tetralone moiety could serve as one of the building blocks in such a hybrid molecule.

The design and synthesis of hybrid molecules are a growing field in medicinal chemistry. However, specific examples of hybrid molecules or conjugates directly incorporating the 5-fluoro-6-methoxy-1-tetralone scaffold are not prominently featured in the available scientific literature.

General Approaches to Hybrid Molecule Synthesis:

Linker Chemistry: The tetralone scaffold could be functionalized with a reactive group (e.g., an amine, carboxylic acid, or alkyne) that allows for its conjugation to another molecule of interest via a suitable linker.

Multi-component Reactions: One-pot reactions involving multiple starting materials can be employed to assemble complex hybrid molecules in a single step.

Given the absence of specific research on this topic, a data table of hybrid molecules derived from 5-fluoro-6-methoxy-1-tetralone cannot be compiled.

Ring-Modified and Side-Chain Extended Tetralone Derivatives

Modification of the core tetralone ring system or the extension of its side chains represents another avenue for structural diversification. Ring modification could involve ring expansion or contraction, while side-chain extension typically involves reactions at positions amenable to substitution.

While general organic chemistry provides numerous methods for such transformations, their specific application to 5-fluoro-6-methoxy-1-tetralone is not well-documented.

Ring Expansion:

Ring expansion of cyclic ketones can sometimes be achieved under specific reaction conditions, for instance, through carbocation rearrangements. A one-carbon ring expansion of a tetralone could potentially lead to a benzosuberone derivative. However, the feasibility and outcome of such a reaction on the 5-fluoro-6-methoxy-1-tetralone system would require experimental investigation. Some studies have explored the transformation of 5-methoxy-1-tetralone (B1585004) into 8-methoxy-1-tetralone, which involves a skeletal rearrangement rather than a simple ring expansion researchgate.netccsenet.org.

Side-Chain Extension:

Reactions at the α-carbon to the ketone (C2 position) are common for tetralones. Alkylation or acylation at this position can introduce new side chains. For example, the isopropylation of 5-methoxy-1-tetralone has been investigated, demonstrating the potential for introducing alkyl groups onto the tetralone ring researchgate.net. The synthesis of 6-methoxy-2-tetralone from 6-methoxy-1-tetralone also highlights the chemical accessibility of the tetralone scaffold to structural modifications medcraveonline.com.

Table 2: Examples of Ring-Modified or Side-Chain Extended Tetralone Derivatives (Illustrative)

| Derivative Type | Starting Material | Reagents/Conditions | Resulting Structure |

| Side-Chain Alkylation | 5-methoxy-1-tetralone | Isopropanol (B130326), Polyphosphoric acid | 5-methoxy-x-isopropyl-1-tetralone |

| Skeletal Rearrangement | 5-methoxy-1-tetralone | Multi-step synthesis | 8-methoxy-1-tetralone |

| Isomerization | 6-methoxy-1-tetralone | Multi-step synthesis | 6-methoxy-2-tetralone |

Note: This table provides examples of modifications on related methoxy-tetralones to illustrate the chemical possibilities. The "x" in the structure indicates that the exact position of isopropylation would need to be confirmed experimentally.

Computational and Theoretical Studies in 5 Fluoro 6 Methoxy 1 Tetralone Research

Density Functional Theory (DFT) Applications for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT methods are widely used to predict the geometric and electronic properties of organic compounds.

For 5-Fluoro-6-methoxy-1-tetralone, DFT calculations can elucidate its three-dimensional structure with high precision. By optimizing the molecular geometry, researchers can obtain key data such as bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental to understanding the molecule's stability and steric profile.

Furthermore, DFT is employed to analyze the molecule's electronic properties and reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. These calculations help in predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Geometrical and Electronic Parameters for 5-Fluoro-6-methoxy-1-tetralone from DFT Calculations

| Parameter | Predicted Value | Description |

|---|---|---|

| C=O Bond Length | ~1.22 Å | Typical length for a ketone carbonyl group. |

| C-F Bond Length | ~1.36 Å | Characteristic length for an aromatic C-F bond. |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

Note: The values in this table are representative and would be determined with specific DFT functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d,p)) in a formal study.

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Given that tetralone derivatives are prevalent in biologically active natural products and drug candidates, molecular modeling and docking simulations are essential for exploring the potential therapeutic applications of 5-Fluoro-6-methoxy-1-tetralone. These computational techniques predict how a small molecule (ligand) binds to the active site of a biological target, such as a protein or enzyme.

The process begins with generating a stable 3D conformation of the molecule, often using the optimized geometry from DFT calculations. A specific biological target is then selected based on the known activities of similar compounds. Molecular docking algorithms then systematically sample different orientations and conformations of the ligand within the receptor's binding pocket, scoring each pose based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

The output of a docking simulation includes a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a predicted binding pose. A lower binding energy suggests a more stable ligand-receptor complex. This information is crucial for structure-activity relationship (SAR) studies and can guide the rational design of more potent and selective analogs.

Table 2: Hypothetical Molecular Docking Results for 5-Fluoro-6-methoxy-1-tetralone

| Target Protein (Example) | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|

Note: This table is illustrative. Actual docking studies require the selection of a specific, validated biological target.

Prediction of Physicochemical Descriptors and Theoretical ADMETox Profiling

Before a compound can be considered for pharmaceutical development, its physicochemical and pharmacokinetic properties must be evaluated. Computational methods provide a rapid and cost-effective way to predict these characteristics. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMETox) properties is a critical step in early-stage drug discovery.

Various software and web-based tools can calculate key physicochemical descriptors for 5-Fluoro-6-methoxy-1-tetralone based on its chemical structure. These descriptors include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess a molecule's "drug-likeness."

Theoretical ADMETox profiling can further predict properties such as gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (like cytochrome P450), and potential toxicity risks.

Table 3: Predicted Physicochemical and ADMET Properties for 5-Fluoro-6-methoxy-1-tetralone

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 194.20 g/mol | Within typical range for small molecule drugs. |

| XLogP3 | ~2.3 | Indicates good lipophilicity for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Suggests good potential for oral bioavailability. |

| Hydrogen Bond Donors | 0 | Conforms to drug-likeness rules. |

| Hydrogen Bond Acceptors | 2 | Conforms to drug-likeness rules. |

| GI Absorption | High | Predicted to be well-absorbed from the gut. |

| Blood-Brain Barrier Permeant | Yes | May be able to access targets in the central nervous system. |

Note: Data is generated based on standard computational prediction models. Experimental validation is required.

Studies on Non-Linear Optical Properties of Fluorinated Tetralone Derivatives

The field of non-linear optics (NLO) involves materials that exhibit a non-linear response to intense electromagnetic fields, a property crucial for applications in optoelectronics and photonics. Organic molecules with donor-π-acceptor frameworks often exhibit significant NLO properties. The introduction of fluorine atoms can enhance these properties due to fluorine's high electronegativity, which can increase molecular hyperpolarizability.

Table 4: Hypothetical NLO Properties of 5-Fluoro-6-methoxy-1-tetralone

| NLO Parameter | Predicted Value (a.u.) | Significance |

|---|---|---|

| Dipole Moment (μ) | ~3.5 D | A non-zero dipole moment is necessary for NLO activity. |

| Linear Polarizability (α) | ~1.2 x 10⁻²³ esu | Measures the linear response to an electric field. |

Note: These values are illustrative and depend heavily on the computational method and level of theory employed.

Quantum Chemical Analysis of Reaction Pathways

Quantum chemical calculations are instrumental in understanding the mechanisms of chemical reactions. By modeling reaction pathways, chemists can predict the feasibility of a synthetic route, understand product selectivity, and identify key intermediates and transition states.

For 5-Fluoro-6-methoxy-1-tetralone, such analyses could be applied to its synthesis, for instance, by modeling the electrophilic fluorination of a 6-methoxy-1-tetralone (B92454) precursor. Computational methods can map the potential energy surface of the reaction, calculating the activation energies required to overcome reaction barriers. This provides insights into reaction kinetics and helps optimize experimental conditions like temperature and catalysts. For example, a theoretical study could compare the activation barriers for fluorination at different positions on the aromatic ring, explaining the observed regioselectivity.

Table 5: Exemplary Quantum Chemical Data for a Hypothetical Reaction Step

| Reaction Step (Example) | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Barrier (ΔE‡) (kcal/mol) |

|---|

Note: This table represents a simplified, hypothetical reaction coordinate. A full study would involve locating and verifying the structures of all stationary points.

Biological Activity and Molecular Mechanisms in Vitro and Pre Clinical Focus

Anti-proliferative and Apoptotic Activities in Cancer Cell Lines

There is no specific information available in the scientific literature regarding the anti-proliferative and apoptotic activities of 5-Fluoro-6-methoxy-1-tetralone in cancer cell lines.

Inhibition of DNA Methylation and Activation of DNA Damage Response

No studies were found that investigate the effect of 5-Fluoro-6-methoxy-1-tetralone on DNA methylation or its ability to activate the DNA damage response pathway.

Effects on Matrix Metalloproteinases (MMPs) and Cell Migration

There is no available research on the effects of 5-Fluoro-6-methoxy-1-tetralone on matrix metalloproteinases or cell migration.

Tubulin Destabilization Mechanisms

No studies have been published that describe any tubulin destabilization mechanisms associated with 5-Fluoro-6-methoxy-1-tetralone.

Antimicrobial Properties

Specific data on the antimicrobial properties of 5-Fluoro-6-methoxy-1-tetralone is not available in the current body of scientific literature.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

There are no published studies detailing the antibacterial efficacy of 5-Fluoro-6-methoxy-1-tetralone against either Gram-positive or Gram-negative bacterial strains.

Based on a comprehensive review of available scientific literature, there is currently no specific research data published on the biological and molecular activities of the chemical compound 5-Fluoro-6-methoxy-1-tetralone for the areas outlined in the request.

Searches for this specific compound, including by its CAS Number 112666-73-6, did not yield any studies detailing its antifungal, antiviral, enzyme-inhibiting (cholinesterase, aromatase), gene silencing, RNA stability, or neuroprotective properties.

While the broader class of compounds known as "tetralone derivatives" has been the subject of research for various pharmacological activities, this information does not pertain specifically to 5-Fluoro-6-methoxy-1-tetralone. For instance, various substituted tetralones have been investigated for activities such as:

Antifungal and Antibacterial Activities : Certain tetralone derivatives have demonstrated activity against various fungal and bacterial strains. nih.govacs.org

Enzyme Inhibition : Different derivatives of the tetralone scaffold have been evaluated as inhibitors of enzymes like acetylcholinesterase, butyrylcholinesterase, and aromatase. nih.govnih.govacs.orgresearchgate.net

Neuroprotective Activities : The potential for some tetralone compounds to act as neuroprotective agents has been explored, often in the context of their enzyme-inhibiting properties. nih.gov

However, without specific studies on 5-Fluoro-6-methoxy-1-tetralone, it is not possible to provide a scientifically accurate article on its biological activities as requested. The available data focuses on other analogues and derivatives within the tetralone family, and these findings cannot be attributed to 5-Fluoro-6-methoxy-1-tetralone. Therefore, the requested article cannot be generated at this time.

Medicinal Chemistry and Drug Design Applications of the Tetralone Scaffold

5-Fluoro-6-methoxy-1-tetralone as a Key Building Block for Bioactive Molecules

While specific examples of marketed drugs derived directly from 5-fluoro-6-methoxy-1-tetralone are not prevalent in publicly accessible literature, its constituent parts, namely the methoxy-tetralone core, are well-established precursors for bioactive compounds. For instance, 6-methoxy-1-tetralone (B92454) is a known reagent for synthesizing chalcones that induce apoptosis in cancer cells and is a starting material for various steroidal and terpenoid compounds. Similarly, 5-methoxy-α-tetralone serves as a foundational element in the total synthesis of various diterpenes and sesquiterpenes.

The compound 5-fluoro-6-methoxy-1-tetralone is therefore recognized by medicinal chemists as a highly valuable and versatile building block. Its structure combines the proven tetralone scaffold with two key functional groups that can be strategically exploited:

The Ketone Group: This provides a reactive handle for a multitude of chemical transformations, allowing for the extension of the molecule and the introduction of diverse pharmacophoric features.

The Methoxy (B1213986) Group: This electron-donating group can influence the electronic properties of the aromatic ring and can be a key interaction point with biological targets. It is a common feature in many natural products and drugs.

The Fluoro Group: The introduction of fluorine at the 5-position is a deliberate design choice to modulate the molecule's physicochemical and pharmacokinetic properties, a strategy central to modern drug discovery.

The combination of these features makes 5-fluoro-6-methoxy-1-tetralone an attractive starting material for creating new chemical entities with potentially enhanced therapeutic profiles.

Strategies for Enhancing Potency and Selectivity through Fluorine Introduction

The substitution of a hydrogen atom with fluorine is a cornerstone strategy in medicinal chemistry to enhance a drug candidate's potency and selectivity. The unique properties of the fluorine atom, when incorporated into a scaffold like 5-fluoro-6-methoxy-1-tetralone, can profoundly influence its biological activity.

Key effects of fluorine introduction include:

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence can significantly alter the acidity (pKa) of nearby functional groups. This can affect how a molecule is ionized at physiological pH, which in turn impacts its solubility, cell membrane permeability, and ability to bind to its target protein.

Enhanced Binding Affinity: The C-F bond can participate in favorable electrostatic and dipole interactions with amino acid residues in a protein's binding pocket. These interactions, including hydrogen bonds and halogen bonds, can increase the binding affinity and residence time of the drug on its target, leading to higher potency.

Conformational Control: The introduction of fluorine can induce a specific conformation or restrict the rotational freedom of a molecule. This "conformational anchoring" can lock the molecule into its bioactive shape, the one that fits optimally into the target's binding site, thereby improving both potency and selectivity.

The strategic placement of fluorine at the C-5 position of the tetralone is a rational approach to leverage these effects for creating more effective and targeted therapeutics.

| Property | Value/Description | Implication in Drug Design |

| Van der Waals Radius | 1.47 Å (vs. 1.20 Å for Hydrogen) | Minimal steric perturbation; fluorine acts as a good bioisostere for hydrogen. |

| Electronegativity | 3.98 (Pauling scale) | Induces significant polarization of the C-F bond, altering local electronic environment and pKa of nearby groups. |

| C-F Bond Strength | ~115 kcal/mol | High bond energy confers metabolic stability, blocking sites susceptible to oxidative metabolism. |

| Hydrophobicity | Can increase lipophilicity | Affects membrane permeability, protein binding, and overall pharmacokinetics. |

Rational Drug Design Approaches Leveraging Fluorine Chemistry Principles

Rational drug design involves the deliberate modification of a chemical structure to improve its therapeutic properties. Fluorine chemistry offers a powerful toolkit for this purpose, and its principles can be directly applied to the 5-fluoro-6-methoxy-1-tetralone scaffold.

One of the most common strategies is the use of fluorine to block metabolic degradation . The aromatic ring of the tetralone is a likely site for metabolism by cytochrome P450 (CYP) enzymes, which often hydroxylate electron-rich positions. By placing a strong, stable C-F bond at the 5-position, that site is effectively shielded from oxidative metabolism. This concept, known as "metabolic shunting," can redirect metabolism to other parts of the molecule or, ideally, slow it down altogether, thereby increasing the drug's half-life and bioavailability.

Furthermore, the electron-withdrawing nature of fluorine can influence the reactivity of the entire aromatic system. In the context of 5-fluoro-6-methoxy-1-tetralone, the interplay between the electron-withdrawing fluorine and the electron-donating methoxy group creates a unique electronic environment. Designers can exploit this to fine-tune the molecule's interaction with its biological target. For example, the modified dipole moment of the fluorinated ring can enhance binding to a specific protein pocket, leading to improved selectivity and reduced off-target effects.

Scaffold Hopping and Combinatorial Library Design Utilizing Tetralone Frameworks

Scaffold hopping is a drug design strategy aimed at discovering new, patentable core structures (scaffolds) while retaining the biological activity of a known parent molecule. The goal is often to identify a novel chemotype with improved properties, such as better metabolic stability, higher solubility, or a different side-effect profile. The tetralone framework, being a rigid and well-defined structure, serves as an excellent candidate for such explorations. A 5-fluoro-6-methoxy-1-tetralone core could be used to replace a different, perhaps more metabolically labile or toxic, bicyclic system in an existing drug, with the goal of creating a superior clinical candidate.

Combinatorial library design is a technique used to rapidly synthesize and screen a large number of related compounds. This approach is invaluable for exploring the structure-activity relationship (SAR) around a particular scaffold. The 5-fluoro-6-methoxy-1-tetralone molecule is an ideal starting point for a combinatorial library. By using the ketone at the 1-position as a chemical handle, a vast array of different chemical groups can be attached, creating thousands of unique derivatives. These libraries can then be screened in high-throughput assays to identify compounds with the highest activity against a specific biological target.

In Vitro Approaches for Improving Metabolic Stability through Site-Selective Fluorination

A major hurdle in drug development is ensuring that a promising compound is not rapidly broken down by the body's metabolic enzymes, primarily the cytochrome P450 family located in the liver. Site-selective fluorination is a proven method to enhance metabolic stability. The strength of the carbon-fluorine bond makes it resistant to the oxidative processes that readily cleave carbon-hydrogen bonds.

The effectiveness of this strategy is confirmed using a variety of in vitro (laboratory-based) assays before a drug candidate is ever tested in animals or humans. These methods provide critical data on a compound's metabolic fate.

Common in vitro metabolic stability assays include:

Liver Microsome Assays: These assays use subcellular fractions from liver cells (microsomes) that are rich in CYP enzymes. A compound derived from 5-fluoro-6-methoxy-1-tetralone would be incubated with these microsomes, and its disappearance over time is measured. A slower rate of disappearance compared to its non-fluorinated counterpart would confirm improved metabolic stability.

Hepatocyte Assays: Using whole liver cells (hepatocytes) provides a more complete picture of metabolism, as they contain both Phase I (e.g., CYP oxidation) and Phase II (e.g., conjugation) enzymes.

Recombinant Enzyme Assays: To pinpoint which specific CYP enzyme (e.g., CYP3A4, CYP2D6) is responsible for metabolizing a compound, assays using individual, recombinantly expressed enzymes are employed.

By introducing a fluorine atom at the C-5 position of the tetralone ring, a site that would otherwise be susceptible to aromatic hydroxylation, medicinal chemists can rationally design molecules with a higher probability of passing these critical in vitro metabolic tests.

Metabolic Pathway Investigations in Vitro Focus

In Vitro Biomimetic Metabolism Studies Using Chemical Mimics

Biomimetic metabolism studies employ chemical systems that mimic the oxidative reactions catalyzed by drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP450) superfamily. These systems, often utilizing metalloporphyrins as catalysts, can predict the oxidative metabolism of drugs and other xenobiotics. digitellinc.com This approach allows for the generation of potential metabolites in a purely chemical environment, facilitating their identification and characterization without the complexities of biological matrices.

For a compound like 5-Fluoro-6-methoxy-1-tetralone, a biomimetic system would likely predict several oxidative transformations. The tetralone scaffold presents multiple potential sites for oxidation:

Aromatic Hydroxylation: The aromatic ring is a primary target for CYP450-mediated hydroxylation. The positions on the ring are activated or deactivated by the existing substituents—the electron-donating methoxy (B1213986) group and the electron-withdrawing but ortho-para directing fluorine atom. Hydroxylation could occur at positions ortho or para to the methoxy group, although steric hindrance and the presence of the fluorine atom would influence the regioselectivity.

O-Demethylation: The methoxy group is a common site for oxidative metabolism, leading to the formation of a phenolic metabolite and formaldehyde. This is a well-established metabolic pathway for many methoxy-containing aromatic compounds.

Alicyclic Ring Oxidation: The saturated portion of the tetralone ring can also undergo hydroxylation, typically at the benzylic position (C4), which is adjacent to the aromatic ring and activated for oxidation.

The fluorine substituent is generally expected to be metabolically stable due to the high strength of the carbon-fluorine bond. acs.org In many cases, fluorine is used in drug design to block a potential site of metabolism. researchgate.net However, metabolic defluorination, while less common for aromatic fluorides compared to aliphatic ones, can occur through CYP450-mediated oxidation. researchgate.net This could potentially proceed via an ipso-substitution mechanism, where hydroxylation occurs at the carbon bearing the fluorine atom, leading to the elimination of fluoride (B91410) and the formation of a quinone-like metabolite. acs.org

| Potential Reaction Type | Substrate Site | Predicted Product |

|---|---|---|

| Aromatic Hydroxylation | Aromatic Ring (C7 or C8) | Hydroxylated-5-fluoro-6-methoxy-1-tetralone |

| O-Demethylation | Methoxy Group (C6) | 5-Fluoro-6-hydroxy-1-tetralone |

| Alicyclic Hydroxylation | Benzylic Position (C4) | 5-Fluoro-6-methoxy-4-hydroxy-1-tetralone |

| Defluorination (via ipso-substitution) | Fluorinated Carbon (C5) | 6-Methoxy-1,5-tetralone-dione (hypothetical) |

Microbial Transformation Pathways of Tetralone Derivatives

Microbial biotransformation is a valuable tool for producing drug metabolites and exploring metabolic pathways. medcraveonline.com Microorganisms possess a diverse array of enzymes that can catalyze a wide range of reactions, often with high regio- and stereoselectivity. Studies on the microbial transformation of tetralin, the parent hydrocarbon of tetralone, have revealed several key oxidative pathways that are relevant for predicting the metabolism of substituted tetralones. wur.nl

The primary sites of microbial attack on the tetralin scaffold are the benzylic carbon of the alicyclic ring and the aromatic nucleus itself. wur.nlfao.org

Benzylic Oxidation: Many microbial strains, including various species of Pseudomonas, Corynebacterium, and fungi like Mortierella isabellina, are known to oxidize the benzylic carbon (C1) of tetralin to form 1-tetralol. fao.orgresearchgate.net This alcohol can be further oxidized by the same or different microorganisms to the corresponding ketone, 1-tetralone (B52770). fao.orgresearchgate.net For 5-Fluoro-6-methoxy-1-tetralone, the analogous reaction would be the reduction of the existing ketone at C1 to the corresponding alcohol, 5-Fluoro-6-methoxy-1-tetralol.

Aromatic Ring Oxidation: Some bacteria, such as Corynebacterium sp. strain C125, initiate the degradation of tetralin by oxidizing the aromatic ring. wur.nlfao.org This typically involves a dioxygenase enzyme that introduces two hydroxyl groups to form a cis-dihydrodiol. wur.nl This intermediate is then further metabolized. For a substituted tetralone, this could lead to the formation of catechols after dehydrogenation.

The substituents on the aromatic ring of 5-Fluoro-6-methoxy-1-tetralone would be expected to influence the regioselectivity of these microbial transformations. The methoxy group may also be a target for microbial O-demethylation.

| Microorganism (Example from Tetralin Studies) | Reaction Type | Observed Product from Tetralin | Potential Product from 5-Fluoro-6-methoxy-1-tetralone |

|---|---|---|---|

| Mortierella isabellina | Benzylic Hydroxylation | 1-Tetralol | (Ketone Reduction) 5-Fluoro-6-methoxy-1-tetralol |

| Pseudomonas stutzeri | Benzylic Oxidation | 1-Tetralol and 1-Tetralone | (Ketone Reduction) 5-Fluoro-6-methoxy-1-tetralol |

| Corynebacterium sp. strain C125 | Aromatic Dioxygenation | cis-Dihydrodiol of Tetralin | Catechol derivative (following dehydrogenation) |

Elucidation of Fluorine-Containing Metabolites and Biotransformation Products

The introduction of fluorine into a molecule can significantly alter its metabolic profile. The C-F bond is the strongest single bond in organic chemistry, and as such, it is often resistant to metabolic cleavage. nih.gov This metabolic stability is a key reason for the prevalence of fluorinated compounds in pharmaceuticals. researchgate.net

However, the biotransformation of fluorinated compounds can still lead to a variety of fluorine-containing metabolites. The primary metabolic reactions for a compound like 5-Fluoro-6-methoxy-1-tetralone would likely involve modifications to other parts of the molecule, leaving the fluorine atom intact. These reactions, as discussed previously, include O-demethylation of the methoxy group and hydroxylation of the alicyclic or aromatic rings.

The resulting metabolites would therefore be fluorinated analogs of the corresponding non-fluorinated products. For instance:

5-Fluoro-6-hydroxy-1-tetralone: Formed via O-demethylation.

5-Fluoro-6-methoxy-4-hydroxy-1-tetralone: Formed via benzylic hydroxylation.

Various hydroxylated isomers: Formed via aromatic hydroxylation at positions not blocked by the fluorine or methoxy groups.

While less common, metabolic defluorination of aromatic compounds can occur. acs.org This process is of significant toxicological interest, as the release of fluoride ions can be toxic. nih.gov In in vitro systems, such as human liver microsomes, defluorination can be investigated. The mechanism often involves oxidative metabolism at the fluorinated carbon, which can lead to unstable intermediates that spontaneously eliminate fluoride. acs.org For 5-Fluoro-6-methoxy-1-tetralone, this would be a critical pathway to investigate in dedicated in vitro studies to assess any potential for bioactivation or fluoride release. The electronic properties of the adjacent methoxy group could potentially influence the susceptibility of the C5 position to this type of metabolic attack.

| Metabolic Reaction | Potential Fluorine-Containing Metabolite | Metabolic Precursor |

|---|---|---|

| O-Demethylation | 5-Fluoro-6-hydroxy-1-tetralone | 5-Fluoro-6-methoxy-1-tetralone |

| Benzylic Hydroxylation | 5-Fluoro-6-methoxy-4-hydroxy-1-tetralone | 5-Fluoro-6-methoxy-1-tetralone |

| Ketone Reduction | 5-Fluoro-6-methoxy-1-tetralol | 5-Fluoro-6-methoxy-1-tetralone |

| Aromatic Hydroxylation | 7-Hydroxy-5-fluoro-6-methoxy-1-tetralone | 5-Fluoro-6-methoxy-1-tetralone |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and fluorination (e.g., absence of bromine signals, coupling constants for fluorine).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ions (e.g., [M+H]⁺) and isotopic patterns.

- TLC/UV Monitoring : Use silica-coated TLC plates with UV visualization to track reaction progress, as described in dimethoxy-tetralone syntheses .

How does the stability of 5-Fluoro-6-methoxy-1-tetralone compare to non-fluorinated analogs under acidic/basic conditions?

Advanced Research Focus

Fluorination can enhance electron-withdrawing effects, potentially increasing stability under acidic conditions but reducing it in basic environments due to deprotonation risks. Comparative stability studies:

- Acidic Conditions : Reflux in HCl/MeOH (1:1 v/v) for 24 hours; monitor degradation via HPLC.

- Basic Conditions : Stir in NaOH/EtOH (0.1 M) at room temperature; analyze by ¹⁹F NMR for defluorination .

Non-fluorinated analogs (e.g., 6-methoxy-1-tetralone) are prone to decomposition under prolonged heating, suggesting fluorination may mitigate this .

What are the methodological considerations for scaling up 5-Fluoro-6-methoxy-1-tetralone synthesis while maintaining yield?

Q. Advanced Research Focus

- Catalyst Optimization : Transition from homogeneous (e.g., AgF) to heterogeneous catalysts (e.g., polymer-supported fluoride) to improve recyclability and reduce costs.

- Flow Chemistry : Implement continuous-flow reactors for bromination and fluorination steps to enhance heat transfer and minimize side reactions .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .

How can computational methods aid in predicting the reactivity of 5-Fluoro-6-methoxy-1-tetralone in further functionalization?

Q. Advanced Research Focus

- DFT Calculations : Model transition states for fluorination or methoxylation to predict regioselectivity and activation energies.

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize fluorination yields .

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) if the compound is intended for pharmacological applications .

What purification strategies are most effective for isolating 5-Fluoro-6-methoxy-1-tetralone from regioisomeric byproducts?

Q. Basic Research Focus

- Chromatography : Use silica gel column chromatography with gradient elution (hexane:EtOAc 9:1 to 7:3) to separate regioisomers .

- Crystallization : Recrystallize from ethanol/water mixtures to exploit differences in solubility between isomers.

- HPLC : Preparative reverse-phase HPLC with C18 columns for high-purity isolation (>98%) .

What are the potential applications of 5-Fluoro-6-methoxy-1-tetralone in medicinal chemistry?

Advanced Research Focus

Fluorinated tetralones are precursors for bioactive molecules:

- Antifungal Agents : Analogous to 2-aminotetralin derivatives, fluorinated tetralones may enhance metabolic stability and binding affinity .

- Fluorescent Probes : The methoxy and fluorine groups could enable use in glycosphingolipid detection via fluorometric assays, similar to 5-hydroxy-1-tetralone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.